2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid, followed by elimination of hydrogen chloride and cyclization by treatment with barium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to yield corresponding carboxylic acids and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including antibiotics and antiviral agents.
Materials Science: Azetidine derivatives are explored for their use in the development of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact pathways and molecular targets vary based on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
3-Benzyl-4-oxoazetidine-2-carboxylic acid: A compound with a benzyl group attached to the azetidine ring, offering different chemical properties and applications.
Uniqueness
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct reactivity and potential applications. The presence of both acetyl and chloro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
89403-83-8 |
---|---|
Molecular Formula |
C6H6ClNO4 |
Molecular Weight |
191.57 g/mol |
IUPAC Name |
2-acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H6ClNO4/c1-2(9)6(7)3(5(11)12)4(10)8-6/h3H,1H3,(H,8,10)(H,11,12) |
InChI Key |
BDRGUTVHEOZYQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(C(=O)N1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.